molecular formula C20H20BrNO3S B11487782 4-bromo-N-[2-(4-ethylphenoxy)ethyl]naphthalene-1-sulfonamide

4-bromo-N-[2-(4-ethylphenoxy)ethyl]naphthalene-1-sulfonamide

Cat. No.: B11487782
M. Wt: 434.3 g/mol
InChI Key: PUMUUSOXPQLNJF-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(4-ethylphenoxy)ethyl]naphthalene-1-sulfonamide is an organic compound with the molecular formula C20H20BrNO3S. This compound is known for its unique structural features, which include a bromine atom, an ethylphenoxy group, and a naphthalene sulfonamide moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(4-ethylphenoxy)ethyl]naphthalene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of naphthalene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Bromination: The bromination of the acylated naphthalene is carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.

    Etherification: The ethylphenoxy group is introduced through an etherification reaction using an appropriate phenol derivative and an alkyl halide.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with a sulfonamide reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(4-ethylphenoxy)ethyl]naphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

    Lewis Acids: Used in Friedel-Crafts acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated derivatives of the compound.

Scientific Research Applications

4-bromo-N-[2-(4-ethylphenoxy)ethyl]naphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-ethylphenoxy)ethyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene
  • 2-bromo-4-(4-ethylbenzyl)benzene

Uniqueness

4-bromo-N-[2-(4-ethylphenoxy)ethyl]naphthalene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20BrNO3S

Molecular Weight

434.3 g/mol

IUPAC Name

4-bromo-N-[2-(4-ethylphenoxy)ethyl]naphthalene-1-sulfonamide

InChI

InChI=1S/C20H20BrNO3S/c1-2-15-7-9-16(10-8-15)25-14-13-22-26(23,24)20-12-11-19(21)17-5-3-4-6-18(17)20/h3-12,22H,2,13-14H2,1H3

InChI Key

PUMUUSOXPQLNJF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br

Origin of Product

United States

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